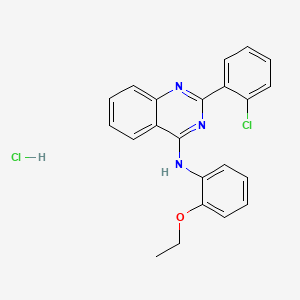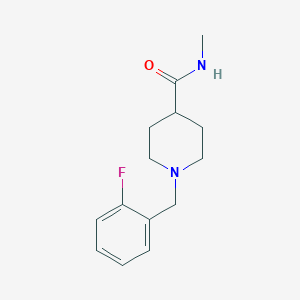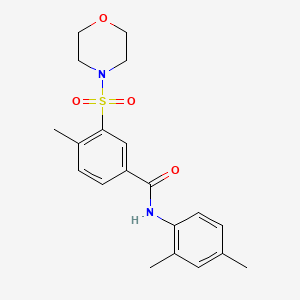![molecular formula C12H13N3O3S2 B5181433 N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5181433.png)
N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide, also known as MTA, is a thiazole derivative that has been extensively studied for its potential therapeutic applications in various diseases. MTA has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Mécanisme D'action
N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide exerts its biological effects by inhibiting the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase, and aldose reductase. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, its stability in aqueous solutions is limited, which may affect its bioavailability and efficacy.
Orientations Futures
N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications in various diseases. Some of the future directions for N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide research include:
1. Investigating the potential of N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide as a neuroprotective agent in animal models of neurodegenerative diseases.
2. Studying the effects of N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide on the gut microbiome and its potential role in the treatment of inflammatory bowel disease.
3. Exploring the potential of N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide as a chemopreventive agent in animal models of cancer.
4. Investigating the pharmacokinetics and pharmacodynamics of N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide in humans to determine its safety and efficacy.
In conclusion, N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide is a thiazole derivative that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Further research is needed to explore its potential as a neuroprotective agent, chemopreventive agent, and anti-inflammatory agent, among others.
Méthodes De Synthèse
N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide can be synthesized by the reaction of 2-aminothiazole with 3-methylbenzenesulfonyl chloride in the presence of a base, followed by the reaction with acetic anhydride. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic effects. N-(5-{[(3-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[5-[(3-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-8-4-3-5-10(6-8)15-20(17,18)11-7-13-12(19-11)14-9(2)16/h3-7,15H,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSWXCQESCRRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CN=C(S2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[(3-methylphenyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(4,5-dimethoxy-2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5181350.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl methanesulfonate](/img/structure/B5181354.png)
![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide](/img/structure/B5181362.png)
![4-[2-(2-bromobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B5181370.png)
![2-[(3,3-diphenylpropanoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B5181389.png)
![ethyl 4-amino-2-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5181393.png)
![5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5181397.png)

![3-chloro-N-cyclopentyl-4-{[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B5181405.png)

![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-phenyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B5181425.png)

![3-chloro-N-cyclopentyl-4-({1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5181444.png)
![N-[3-(4-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]dodecanamide](/img/structure/B5181460.png)